N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide
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Overview
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide is a complex organic compound that features a cyano group, a dimethoxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH): A compound with similar structural features but different biological activity.
Thiophene derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, which have different pharmacological properties.
Uniqueness
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide is unique due to its combination of a cyano group, dimethoxyphenyl group, and thiophene ring. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(12-6-7-23-10-12)17(20)19-15(9-18)14-5-4-13(21-2)8-16(14)22-3/h4-8,10-11,15H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVURSUWJXNLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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